rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine
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Overview
Description
Rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine is a complex organic compound. Its structure comprises a piperidine ring, an indene moiety, and a propylamine chain. The compound exhibits a broad range of interesting chemical behaviors and finds applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine typically involves multiple steps starting from basic organic molecules. A possible synthetic route is as follows:
Formation of Indene Derivative: : The indene derivative can be synthesized through Friedel-Crafts alkylation reactions.
Piperidine Derivative Synthesis: : The piperidine ring is formed using reductive amination or other cyclization methods.
Coupling Reactions: : The final compound is assembled by coupling the indene derivative with the piperidine derivative through amide or imine formation followed by reduction.
Industrial Production Methods
Industrial production of this compound would focus on optimizing each synthetic step for yield, purity, and cost. This might involve developing catalytic processes, using green chemistry principles, and ensuring efficient scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction: : Can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitutions, particularly at the amine or carbonyl groups.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, nucleophiles such as amines or alkoxides.
Major Products Formed from These Reactions
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols, amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, particularly in the creation of complex molecules for drug development.
Biology
Studied for its potential interactions with biological receptors and enzymes due to its unique structure.
Medicine
Explored for its potential as a pharmaceutical compound, particularly in neuropharmacology due to its piperidine and indene components.
Industry
Utilized in the development of advanced materials, potentially including polymers and resins.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its piperidine ring suggests potential binding to neural receptors, while the indene moiety might influence its overall binding affinity and specificity.
Comparison with Similar Compounds
Uniqueness
The presence of both piperidine and indene groups gives it unique pharmacological properties.
Similar Compounds
3-[(2R,3R)-1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-2-yl]propan-1-amine
3-[(2S,3S)-1-(2,3-dihydro-1H-indene-2-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine: These compounds share structural similarities but may differ in specific activity and binding properties due to variations in stereochemistry and functional groups.
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Properties
CAS No. |
2639390-42-2 |
---|---|
Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 |
Purity |
95 |
Origin of Product |
United States |
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